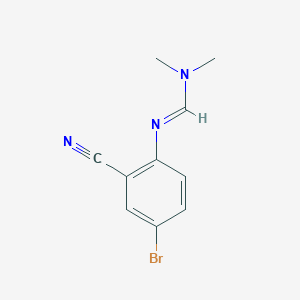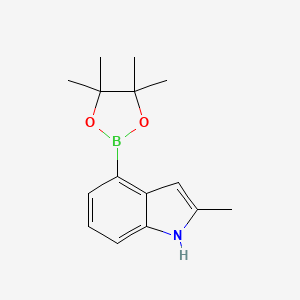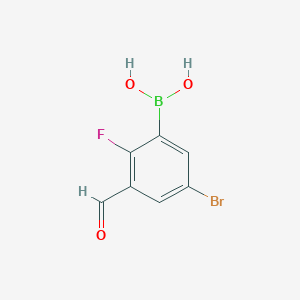
3-ブロモ-9-(ナフタレン-1-イル)-9H-カルバゾール
概要
説明
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole (3-Br-9-N-9H-Cz) is a heterocyclic compound that has recently been studied for its potential applications in the scientific research field. It is a member of the carbazole family, which are compounds that contain a fused six-membered ring system consisting of two nitrogen atoms and four carbon atoms. 3-Br-9-N-9H-Cz has been found to have several interesting properties, such as its ability to act as an electron-donating group, its ability to act as a photosensitizer, and its potential use as a fluorescent dye.
科学的研究の応用
有機エレクトロニクス
3-ブロモ-9-(ナフタレン-1-イル)-9H-カルバゾール: は、青色蛍光有機発光ダイオード(OLED)の開発に使用されています。 その誘導体は、青色蛍光発光材料として合成されており、ディスプレイや照明などの用途におけるOLED技術の進歩に貢献しています .
医薬品研究
医薬品研究では、この化合物は創薬における潜在的な用途が探索されています。 SARS-CoV-2スパイクタンパク質に関する研究で使用されており、COVID-19治療のための治療標的調査における関連性を示しています .
材料科学
この化合物の誘導体は、特に新規アントラセン誘導体の合成において、材料科学で重要です。 これらの誘導体は、センサーや光起電セルなど、さまざまな技術に適用できる、特定の光学特性と電気特性を持つ材料を作成するために重要です .
化学合成
9-(1-ナフチル)-3-ブロモカルバゾール: は、複雑な有機分子の合成における中間体として役割を果たします。 その臭素原子は、さらなる化学変換のための反応部位として機能するため、有機合成における貴重な構成要素となっています .
光起電セル
この化合物は、光起電セルの文脈でも関連しており、その誘導体は光の吸収とエネルギー変換の効率を向上させるために使用できます。 このような材料の研究は、より効率的な太陽電池の開発に不可欠です .
分析化学
分析化学では、3-ブロモ-9-(ナフタレン-1-イル)-9H-カルバゾールの誘導体は、さまざまな分析手法の試薬や標準物質として使用されます。 これらの化合物は、他の物質の正確な検出と定量に役立ちます .
特性
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)




![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)


![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)